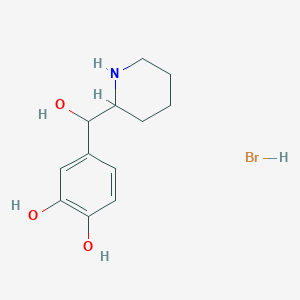

Rimiterolhydrobromid

Übersicht

Beschreibung

Rimiterol Hydrobromide is a third-generation short-acting β2-adrenoreceptor agonist. It is primarily used as a bronchodilator to treat conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound is known for its rapid onset of action and relatively short duration of effect .

Wissenschaftliche Forschungsanwendungen

Rimiterolhydrobromid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um β2-Adrenozeptoragonisten und ihre Wechselwirkungen zu untersuchen.

Biologie: Forschung über seine Auswirkungen auf zelluläre Signalwege und Rezeptorbindung.

Medizin: Klinische Studien konzentrieren sich auf seine Wirksamkeit und Sicherheit bei der Behandlung von Atemwegserkrankungen.

Industrie: Wird bei der Entwicklung neuer Bronchodilatator-Formulierungen und Inhalationsgeräte verwendet

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an β2-Adrenozeptoren an den glatten Muskelzellen der Bronchien bindet. Diese Bindung aktiviert die Adenylatcyclase, erhöht die cAMP-Spiegel und führt zur Relaxation der glatten Bronchialmuskulatur und zur Bronchodilatation. Die schnelle Wirkungseinsetzung der Verbindung ist auf ihre hohe Affinität zu β2-Adrenozeptoren und ihre Fähigkeit zurückzuführen, schnell in das Lungengewebe einzudringen .

Ähnliche Verbindungen:

Isoprenalin: Ein weiterer β2-Adrenozeptoragonist, aber mit kürzerer Wirkdauer.

Salbutamol: Ein länger wirksamer β2-Adrenozeptoragonist mit langsamerem Wirkungseintritt.

Terbutalin: Ähnlich wie Salbutamol, aber mit unterschiedlichen pharmakokinetischen Eigenschaften

Einzigartigkeit: this compound ist aufgrund seines schnellen Wirkungseintritts und seiner kurzen Wirkdauer einzigartig, was es für die akute Linderung von Bronchospasmen geeignet macht. Seine relativ geringen kardiovaskulären Nebenwirkungen im Vergleich zu anderen β2-Adrenozeptoragonisten machen es auch in bestimmten klinischen Szenarien zu einer bevorzugten Wahl .

Wirkmechanismus

Target of Action

Rimiterol Hydrobromide primarily targets the β2-adrenoreceptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchial muscles of the lungs .

Mode of Action

As a selective β2-adrenoreceptor agonist, Rimiterol Hydrobromide binds to these receptors, triggering a series of intracellular events . This interaction leads to the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then lead to the relaxation of bronchial smooth muscles .

Biochemical Pathways

The primary biochemical pathway affected by Rimiterol Hydrobromide is the cAMP signaling pathway . This pathway plays a vital role in various cellular responses, including the regulation of glycogen, sugar, and lipid metabolism. By increasing cAMP levels, Rimiterol Hydrobromide can influence these metabolic processes .

Pharmacokinetics

Rimiterol Hydrobromide exhibits a short half-life of less than 5 minutes when administered intravenously . It is rapidly metabolized to its 3-O-methyl derivative . It is typically administered as an aerosol for the treatment of conditions like asthma .

Result of Action

The primary result of Rimiterol Hydrobromide’s action is the bronchodilation in patients with conditions like asthma . By relaxing the bronchial muscles, it increases airflow to the lungs, thereby alleviating symptoms such as shortness of breath . It has been shown to produce rapid and effective bronchodilation in clinical studies .

Action Environment

The efficacy and stability of Rimiterol Hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Certain drugs, such as Acebutolol and Alfuzosin, can decrease the therapeutic efficacy of Rimiterol Hydrobromide . Therefore, it’s crucial to consider these factors when administering this compound.

Biochemische Analyse

Biochemical Properties

Rimiterol Hydrobromide is a selective β2-adrenoreceptor agonist . This means it interacts with β2-adrenoreceptors, which are proteins found on the surface of cells in the lungs. By binding to these receptors, Rimiterol Hydrobromide triggers a series of biochemical reactions that lead to the relaxation of the smooth muscle in the airways, thereby helping to alleviate symptoms of asthma .

Cellular Effects

In cellular terms, Rimiterol Hydrobromide influences cell function by interacting with cell signaling pathways. Specifically, it binds to β2-adrenoreceptors on the cell surface, which triggers a cascade of events inside the cell. This includes the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation .

Molecular Mechanism

The molecular mechanism of action of Rimiterol Hydrobromide involves its binding to β2-adrenoreceptors. This binding activates the enzyme adenylate cyclase, leading to an increase in cAMP levels within the cell. The rise in cAMP levels then activates protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .

Temporal Effects in Laboratory Settings

Rimiterol Hydrobromide has a rapid onset of action when administered as an aerosol . It has a short half-life of less than 5 minutes when given intravenously and is rapidly metabolized to its 3-O-methyl derivative . The effects of Rimiterol Hydrobromide can be observed quickly in laboratory settings, making it a valuable tool for studying bronchodilation and related processes .

Dosage Effects in Animal Models

In animal models, Rimiterol Hydrobromide has been shown to produce dose-dependent bronchodilation . Higher doses lead to greater bronchodilation, but without significant increases in heart rate or other adverse effects . This suggests that Rimiterol Hydrobromide can be used at relatively high doses without causing undue cardiovascular stress.

Metabolic Pathways

Rimiterol Hydrobromide is rapidly metabolized in the body, primarily to its 3-O-methyl derivative

Subcellular Localization

The subcellular localization of Rimiterol Hydrobromide is not well documented. As a β2-adrenoreceptor agonist, it is likely to bind to β2-adrenoreceptors located on the cell surface. Once bound, it triggers intracellular signaling cascades, influencing processes within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Rimiterolhydrobromid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 4-Hydroxy-2-piperidinylmethyl-1,2-benzoldiol mit Bromwasserstoffsäure beinhaltet. Die Reaktion erfordert typischerweise kontrollierte Bedingungen, um die korrekte Bildung des Hydrobromidsalzes zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rimiterolhydrobromid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können sie zurück in ihre parentale Catecholstruktur umwandeln.

Substitution: Am aromatischen Ring oder an der Piperidin-Einheit können verschiedene Substitutionsreaktionen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden oft verwendet.

Substitution: Halogenierungsmittel und andere Elektrophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der Stammverbindung, wie z. B. Chinone aus der Oxidation und substituierte Catechole aus Substitutionsreaktionen .

Vergleich Mit ähnlichen Verbindungen

Isoprenaline: Another β2-adrenoreceptor agonist but with a shorter duration of action.

Salbutamol: A longer-acting β2-adrenoreceptor agonist with a slower onset of action.

Terbutaline: Similar to salbutamol but with different pharmacokinetic properties

Uniqueness: Rimiterol Hydrobromide is unique due to its rapid onset and short duration of action, making it suitable for acute relief of bronchospasm. Its relatively low cardiovascular side effects compared to other β2-adrenoreceptor agonists also make it a preferred choice in certain clinical scenarios .

Eigenschaften

CAS-Nummer |

31842-61-2 |

|---|---|

Molekularformel |

C12H18BrNO3 |

Molekulargewicht |

304.18 g/mol |

IUPAC-Name |

4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol;hydrobromide |

InChI |

InChI=1S/C12H17NO3.BrH/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9;/h4-5,7,9,12-16H,1-3,6H2;1H/t9-,12+;/m0./s1 |

InChI-Schlüssel |

QPYZEEKXUYXZBK-PKKHVXKMSA-N |

SMILES |

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br |

Isomerische SMILES |

C1CCN[C@@H](C1)[C@@H](C2=CC(=C(C=C2)O)O)O.Br |

Kanonische SMILES |

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br |

Key on ui other cas no. |

31842-61-2 |

Synonyme |

rel-4-[(R)-Hydroxy-(2S)-2-piperidinylmethyl]-1,2-benzenediol Hydrobromide (R*,S*)-4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol Hydrobromide; erythro-α-(3,4-Dihydroxyphenyl)-2-piperidinemethanol Hydrobromide; Asmaten; NSC 289336; Pulmadil; R |

Herkunft des Produkts |

United States |

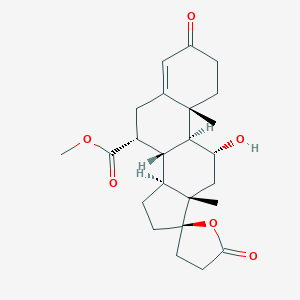

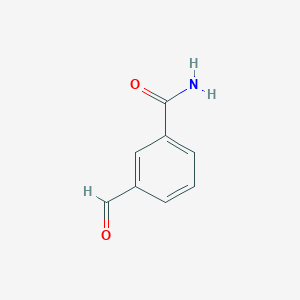

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

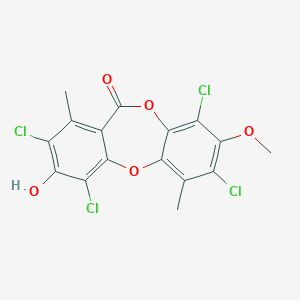

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)